molecular formula C14H7F7N2O B11541733 4-[(E)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenol

4-[(E)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]phenol

Cat. No.: B11541733
M. Wt: 352.21 g/mol
InChI Key: YOADXQMWGNLGAQ-RREIPUBJSA-N
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Description

4-[(E)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is an organofluorine compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple fluorine atoms and a trifluoromethyl group, which contribute to its high stability and reactivity. It is commonly used as a building block in the synthesis of various fluorinated organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL typically involves the reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenylhydrazine with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydrazine derivatives or other reduced forms.

    Substitution: The fluorine atoms and trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

4-[(E)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and trifluoromethyl group contribute to its high reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: A related compound with similar fluorine and trifluoromethyl groups.

    Pentafluorophenol: Another fluorinated phenol with five fluorine atoms.

    4-(Trifluoromethyl)phenol: A compound with a trifluoromethyl group but fewer fluorine atoms.

Uniqueness

4-[(E)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is unique due to its combination of multiple fluorine atoms and a trifluoromethyl group, which confer high stability and reactivity. This makes it a valuable building block for the synthesis of complex fluorinated organic compounds with diverse applications.

Properties

Molecular Formula

C14H7F7N2O

Molecular Weight

352.21 g/mol

IUPAC Name

4-[(E)-[[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C14H7F7N2O/c15-9-8(14(19,20)21)10(16)12(18)13(11(9)17)23-22-5-6-1-3-7(24)4-2-6/h1-5,23-24H/b22-5+

InChI Key

YOADXQMWGNLGAQ-RREIPUBJSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)O

Canonical SMILES

C1=CC(=CC=C1C=NNC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F)O

Origin of Product

United States

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